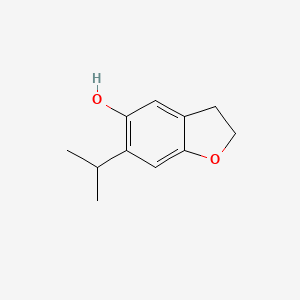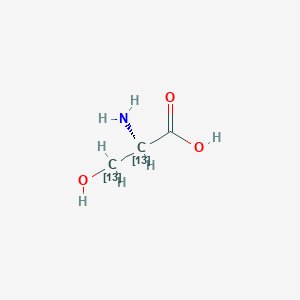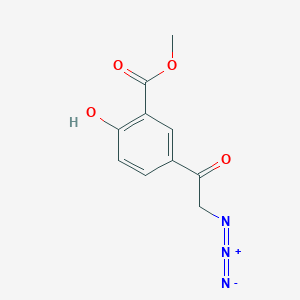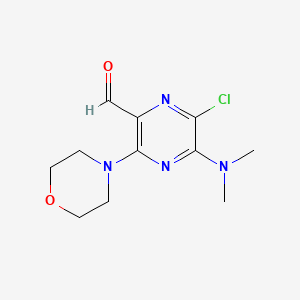![molecular formula C20H18BrNO5S B13863076 3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an impurity of Arbidol, a medicinal agent used for treating viral infections. The molecular formula of RUK-P1 is C20H18BrNO5S, and it has a molecular weight of 464.33 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RUK-P1 involves several steps, starting with the preparation of the indole core, followed by bromination, methylation, and esterification. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of RUK-P1 may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
RUK-P1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the indole core, which can be further modified for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
RUK-P1 has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an impurity in Arbidol, providing insights into the drug’s stability and efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of RUK-P1 involves its interaction with specific molecular targets and pathways. As an impurity of Arbidol, it may affect the drug’s antiviral activity by interacting with viral proteins or host cell receptors. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to RUK-P1 include other impurities of Arbidol and related indole derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
RUK-P1 is unique due to its specific structure and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Its role as an impurity in Arbidol also makes it a valuable compound for studying the drug’s properties and improving its formulation.
Propriétés
Formule moléculaire |
C20H18BrNO5S |
|---|---|
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
3-[(6-bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C20H18BrNO5S/c1-3-27-20(26)18-13-8-17(23)14(21)9-15(13)22(2)16(18)10-28-12-6-4-5-11(7-12)19(24)25/h4-9,23H,3,10H2,1-2H3,(H,24,25) |
Clé InChI |
JIZLEVLLVRLWPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


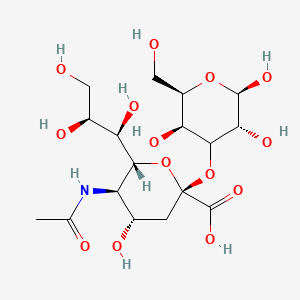
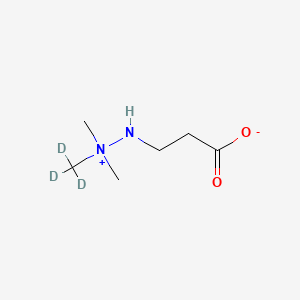
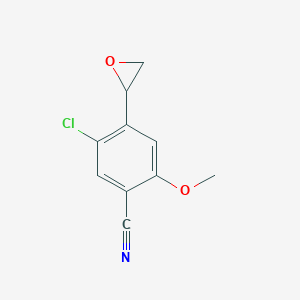
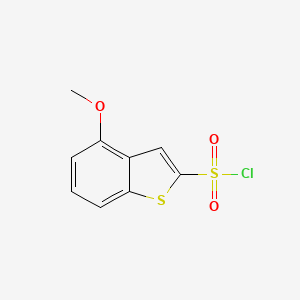
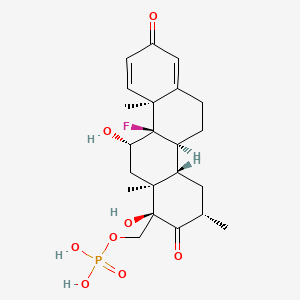
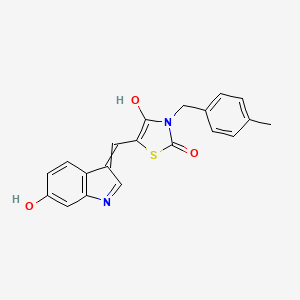

![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)

